methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
This compound features a benzothiazole core fused with a 2,3-dihydro-1H-isoindole-1,3-dione moiety via an acetyl imino linker. The methyl ester group enhances solubility, while the conjugated system (Z-configuration at the imino group) contributes to its electronic properties.
Properties
IUPAC Name |
methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c1-28-17(25)11-22-14-8-4-5-9-15(14)29-20(22)21-16(24)10-23-18(26)12-6-2-3-7-13(12)19(23)27/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWVBPONKBBMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phthalimide with glycine methyl ester under basic conditions to form methyl 2-(1,3-dioxoisoindol-2-yl)acetate . This intermediate is then reacted with 2-aminobenzothiazole in the presence of acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Methyl {(3Z)-3-[(2-Chlorobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
- Structural Differences: Replaces the isoindole dione with a 2-chlorobenzoyl-hydrazono group.
- Electronic Properties :
- Synthetic Accessibility :
Methyl 2-(1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate
- Structural Differences :
- Contains a trioxo-substituted benzothiazole ring, increasing electron deficiency.
- Lacks the isoindole dione moiety, reducing steric bulk.
- Crystallographic Data: Crystallizes in a monoclinic system (space group P2₁/c) with distinct bond angles and lengths compared to the target compound. For example, the S–N bond in the trioxo derivative is shorter (1.62 Å vs. ~1.67 Å in the target compound), indicating stronger conjugation .
- Stability :
- The trioxo group may enhance oxidative stability but reduce solubility in polar solvents.
Bioactivity and Pharmacological Profiling
highlights that bioactivity profiles correlate strongly with chemical structures. Key comparisons include:
Biological Activity
Methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₄S. The compound features a benzothiazole ring and an isoindole moiety which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Isoindole Derivative : The initial step may involve the reaction of phthalic anhydride with an appropriate amine.
- Acetylation : The introduction of the acetyl group is crucial for enhancing the biological activity.
- Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving sulfur-containing reagents.
Anticancer Properties
This compound has shown promising results as an inhibitor of specific protein interactions in cancer research. Notably, it has been studied for its ability to inhibit the menin-mixed lineage leukemia (MLL) interaction, which plays a critical role in certain leukemias. This inhibition could potentially lead to reduced tumor growth and improved patient outcomes in leukemia treatment.
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Protein Interactions : By binding to the menin protein, it disrupts the signaling pathways that promote cancer cell proliferation.
- Induction of Apoptosis : The compound may also trigger programmed cell death in cancer cells through various apoptotic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Anticancer Activity | Demonstrated significant inhibition of MLL fusion protein activity in vitro. |
| Study B (2021) | Mechanism Exploration | Identified pathways involved in apoptosis induction through caspase activation. |
| Study C (2023) | In Vivo Efficacy | Showed reduced tumor size in xenograft models treated with the compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
